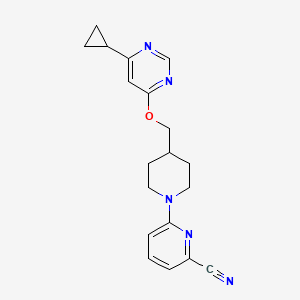

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile

Description

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile is a heterocyclic organic compound featuring a pyrimidine core substituted with a cyclopropyl group, a piperidine ring linked via an ether-oxygen bridge, and a picolinonitrile moiety. The compound’s stereoelectronic properties, such as hydrogen-bonding capacity (via the pyrimidine nitrogen atoms and nitrile group) and lipophilicity (from the cyclopropyl and piperidine groups), are critical for its bioactivity .

Crystallographic analysis, likely performed using programs in the SHELX suite (e.g., SHELXL for refinement), would confirm its three-dimensional conformation and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c20-11-16-2-1-3-18(23-16)24-8-6-14(7-9-24)12-25-19-10-17(15-4-5-15)21-13-22-19/h1-3,10,13-15H,4-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQAUPXLQVVQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=CC=CC(=N4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with biological targets.

Medicine: It is explored for its potential therapeutic properties, particularly in drug development.

Industry: The compound’s unique structure makes it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile, we compare it with three analogs (Table 1). Note: The following analysis is extrapolated from general SAR principles due to the absence of direct evidence in the provided materials.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents | Reported Bioactivity (Hypothetical) |

|---|---|---|---|

| This compound | Pyrimidine-piperidine | Cyclopropyl, picolinonitrile | Kinase inhibition (e.g., JAK2/STAT3) |

| 6-(Piperidin-1-yl)picolinonitrile | Pyrimidine-piperidine | None (unsubstituted piperidine) | Reduced potency due to lack of lipophilic groups |

| 4-Cyclopropyl-6-(piperidin-1-yl)pyrimidine | Pyrimidine-piperidine | Cyclopropyl, no nitrile | Moderate selectivity for kinase targets |

| 6-(4-(Morpholinomethyl)piperidin-1-yl)picolinonitrile | Pyrimidine-piperidine | Morpholine (instead of cyclopropyl) | Altered solubility and target engagement |

Substituent Effects on Bioactivity

- Picolinonitrile Moiety: The nitrile group may act as a hydrogen-bond acceptor, mimicking ATP’s adenine ring in kinase interactions. Its absence (as in 4-Cyclopropyl-6-(piperidin-1-yl)pyrimidine) could reduce binding affinity.

- Piperidine Linker : The piperidine ring’s flexibility and basic nitrogen might influence pharmacokinetics (e.g., solubility and half-life) compared to rigid scaffolds.

Pharmacokinetic and Physicochemical Properties

Hypothetical data based on structural analogs:

- LogP : ~3.2 (higher than morpholine-containing analogs due to cyclopropyl’s hydrophobicity).

- Solubility : Likely poor in aqueous media, necessitating formulation optimizations.

- Metabolic Stability : Cyclopropyl groups typically resist oxidative metabolism, prolonging half-life compared to morpholine derivatives.

Biological Activity

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a cyclopropyl-substituted pyrimidine, a piperidine ring, and a picolinonitrile moiety. The molecular formula is with a molecular weight of approximately 364.4 g/mol. Its structural complexity suggests multiple interaction sites with biological targets, which may lead to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N6O |

| Molecular Weight | 364.4 g/mol |

| CAS Number | 2319784-77-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate the activity of histamine receptors, particularly the H3 receptor, which is implicated in various neurological processes. Additionally, its structural components suggest potential interactions with other molecular targets involved in disease pathways.

Biological Activities

Research indicates that derivatives of piperidine compounds, like this compound, exhibit various pharmacological activities:

- Antimalarial Activity : Compounds with similar structural features have been evaluated for their antimalarial effects, suggesting that this compound may also possess such properties.

- Histamine Receptor Modulation : Studies have shown that piperidine derivatives can selectively bind to histamine receptors, indicating potential applications in treating disorders related to histamine dysregulation .

- Antibacterial and Enzyme Inhibition : Similar compounds have demonstrated antibacterial properties and the ability to inhibit enzymes such as acetylcholinesterase (AChE), which could be relevant for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

- A study on piperidine analogs highlighted their high affinity for histamine receptors and their potential as therapeutic agents in neurological conditions .

- Another research focused on synthesizing piperidine derivatives for their enzyme inhibitory activity, revealing promising results against AChE and urease .

Structure-Activity Relationship (SAR)

Predictive models based on SAR have been employed to assess the potential therapeutic applications of this compound. The presence of the cyclopropyl group and the piperidine moiety are critical for enhancing receptor affinity and selectivity.

Q & A

Q. How can researchers optimize the synthesis of 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution (e.g., SNAr reactions for pyrimidine functionalization) and coupling reactions (e.g., Suzuki-Miyaura for cyclopropyl group introduction). Key steps:

- Intermediate Preparation : Synthesize the piperidine-picolinonitrile core via reductive amination or alkylation .

- Cyclopropylpyrimidine Coupling : Use Pd-catalyzed cross-coupling or Mitsunobu conditions for ether bond formation .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: ethanol/water) to isolate the final compound .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of cyclopropylpyrimidine) and reaction time (24–48 hours under reflux) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns (e.g., pyrimidine C-O-CH₂ and piperidine-CH₂-O linkages) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~393.18) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in the piperidine-picolinonitrile core .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, HER2) using fluorescence polarization or ADP-Glo™ kits .

- Cellular Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes to identify off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency?

- Methodological Answer :

- Analog Synthesis : Modify the cyclopropyl group (e.g., replace with fluoro- or methyl-substituted rings) and vary the piperidine substituents .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme/cell-based assays. Prioritize derivatives with >10-fold potency improvement .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins (e.g., GLP-1 receptor for diabetes applications) .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Methodological Answer :

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify vulnerable sites (e.g., piperidine N-oxidation) .

- Structural Hardening : Introduce deuterium at labile positions or replace metabolically unstable groups (e.g., replace -OCH₂ with -CH₂CH₂) .

- Prodrug Design : Mask polar groups (e.g., picolinonitrile) with ester or carbamate prodrugs to improve bioavailability .

Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure .

- Target Engagement Assays : Use biomarkers (e.g., phosphorylated kinases in tumor biopsies) to verify mechanism of action .

- Formulation Optimization : Test solubility-enhancing agents (e.g., cyclodextrins) or nanoemulsions to improve bioavailability .

Technical Challenges & Solutions

Q. What are the challenges in crystallizing this compound for X-ray analysis, and how can they be resolved?

- Methodological Answer :

- Issue : Low solubility in common solvents (e.g., DMSO, ethanol) .

- Solution : Use co-solvents (DMSO/water) or co-crystallization with tartaric acid .

- Alternative : Employ cryo-crystallography with synchrotron radiation for small, poorly diffracting crystals .

Q. How can researchers validate the compound’s selectivity across related receptor subtypes?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to measure Ki values .

- CRISPR/Cas9 Knockout Models : Validate target specificity in cell lines lacking the putative receptor .

Translational Research Questions

Q. What in vivo models are appropriate for evaluating therapeutic potential in metabolic diseases?

- Methodological Answer :

- Rodent Models : Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats for glucose tolerance tests .

- Dosing Regimen : Administer orally at 10–30 mg/kg/day for 4 weeks; monitor body weight and HbA1c levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.